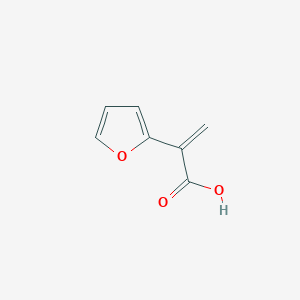

2-(Furan-2-yl)prop-2-enoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

92915-78-1 |

|---|---|

Molecular Formula |

C7H6O3 |

Molecular Weight |

138.12 g/mol |

IUPAC Name |

2-(furan-2-yl)prop-2-enoic acid |

InChI |

InChI=1S/C7H6O3/c1-5(7(8)9)6-3-2-4-10-6/h2-4H,1H2,(H,8,9) |

InChI Key |

LXZFMKLKTRIZDJ-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C1=CC=CO1)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Furan 2 Yl Prop 2 Enoic Acid and Its Structural Analogues

Condensation Reactions in the Synthesis of 2-(Furan-2-yl)prop-2-enoic Acid Derivatives

Condensation reactions are a cornerstone in the synthesis of this compound and its derivatives, providing efficient methods for the formation of the crucial carbon-carbon double bond.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a widely utilized method for the synthesis of 3-(furan-2-yl)acrylic acids, which are isomers of the target compound where the substitution is at the 3-position of the acrylic acid. This reaction typically involves the condensation of a furan-2-carbaldehyde with an active methylene (B1212753) compound, such as malonic acid or its esters, in the presence of a basic catalyst.

The reaction between furfural (B47365) and malonic acid in the presence of pyridine (B92270) and a catalytic amount of piperidine is a classic example of the Knoevenagel condensation. This reaction proceeds to form 3-(2-furyl)acrylic acid. The use of piperidinium acetate as a catalyst has also been reported to afford good to excellent yields of 3-(2-furyl)acrylic acid and its derivatives from the condensation of 5-substituted-2-furaldehydes and malonic acid ias.ac.in. The reaction conditions for this condensation have been optimized, and a rapid and effective preparative method has been developed ias.ac.in.

A study on the Knoevenagel condensation of furanic aldehydes with malonic acid using ammonium (B1175870) bicarbonate as a catalyst under solvent-free conditions demonstrated high conversion rates and isolated yields of the corresponding furanic dicarboxylic acids acs.org. For instance, the condensation of furfural with malonic acid was completed at 50 °C within one hour, yielding the product in high quantities acs.org. This method was also successfully applied to 5-methylfurfural and 5-hydroxymethylfurfural (B1680220) (5-HMF) acs.org.

Biogenic carbonates, synthesized through biologically induced mineralization using Bacillus subtilis, have been employed as basic heterogeneous catalysts for the solvent-free Knoevenagel reaction between 5-HMF derivatives and active methylene compounds, producing 3-(furan-2-yl)acrylonitrile derivatives in good yields nih.gov.

| Furan-2-carbaldehyde Derivative | Active Methylene Compound | Catalyst | Product | Yield (%) | Reference |

| Furfural | Malonic Acid | Pyridine/Piperidine | 3-(2-Furyl)acrylic acid | 66-67 | ias.ac.in |

| Furfural | Malonic Acid | Ammonium Bicarbonate | Furanic dicarboxylic acid | High | acs.org |

| 5-Methylfurfural | Malonic Acid | Ammonium Bicarbonate | Corresponding dicarboxylic acid | High | acs.org |

| 5-Hydroxymethylfurfural | Malonic Acid | Ammonium Bicarbonate | Corresponding dicarboxylic acid | High | acs.org |

| 5-HMF derivatives | Ethyl Cyanoacetate | Biogenic Carbonates | 3-(Furan-2-yl)acrylonitrile derivative | 71-87 | nih.gov |

Wittig Reactions for α,β-Unsaturated Carbonyl Formation

The Wittig reaction is a powerful tool for the synthesis of alkenes from carbonyl compounds and phosphonium ylides. This reaction can be adapted to synthesize this compound derivatives. The general approach involves the reaction of furan-2-carbaldehyde with a phosphorus ylide bearing a carboxylic acid or ester functionality at the α-position.

While direct examples for the synthesis of this compound are not abundant in the readily available literature, the principles of the Wittig reaction support its feasibility. The synthesis would involve a stabilized ylide, which typically favors the formation of the (E)-alkene.

Intramolecular Wittig reactions have been employed for the synthesis of highly functionalized furans. In this approach, phosphorus ylides are generated as intermediates, which then undergo an intramolecular reaction to form the furan (B31954) ring organic-chemistry.orgorganic-chemistry.org. While this method builds the furan ring itself, it showcases the versatility of Wittig-type chemistry in furan synthesis.

A study on the Wittig reaction of organosulfurphosphoranes with various aromatic aldehydes, including furan derivatives, has been reported, demonstrating the applicability of this reaction to furan-containing substrates nih.gov. Furthermore, an arsine-mediated Wittig reaction has been developed for the synthesis of olefins, where an arsonium salt condenses with aldehydes to yield olefins in high yields nih.gov. This method has been shown to be effective for a range of aldehydes, including heteroaromatic ones nih.gov.

Strategies for Introducing the Furan-2-yl Moiety onto the Prop-2-enoic Acid Backbone

An alternative synthetic strategy involves the formation of the furan ring on a pre-existing prop-2-enoic acid backbone or the coupling of a furan precursor to the acrylic acid derivative.

A novel method for the synthesis of 2-alkenylfurans has been developed through a silver(I)-catalyzed tandem cyclization/cross-coupling reaction of enynones with iodonium ylides rsc.org. This strategy allows for the construction of carbon-carbon double bonds and provides a pathway to 2-alkenylfurans rsc.org. This represents the first instance of a cross-coupling reaction between a metal-carbene complex and an iodonium ylide rsc.org. While this method does not directly yield a carboxylic acid, the resulting 2-alkenylfuran could potentially be further functionalized to introduce the carboxylic acid group.

Intramolecular Cyclization Pathways for Related Furan Carboxylic Acids

The furan ring of furan carboxylic acids can be constructed through intramolecular cyclization of appropriately functionalized acyclic precursors.

The Paal-Knorr furan synthesis is a classic and versatile method for preparing substituted furans from 1,4-dicarbonyl compounds under acidic conditions wikipedia.orgorganic-chemistry.org. The mechanism involves the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl, followed by dehydration of the resulting hemiacetal to form the furan ring wikipedia.org. This methodology can be applied to synthesize furan-2-carboxylic acid derivatives if the starting 1,4-dicarbonyl compound contains a carboxylic acid or a precursor functional group at an appropriate position. The reaction is generally carried out with protic acids like sulfuric or hydrochloric acid, or with a Lewis acid wikipedia.org.

A "cyclization/dehydrogenation" strategy has been employed for the efficient synthesis of furan-2-ylacetates nih.gov. This method involves the cyclization of open-chained 1,3-dicarbonyl dianions with 1-bromo-2-chloroethane to form 2-alkylidenetetrahydrofurans, which are then dehydrogenated to yield the furan-2-ylacetates nih.gov.

Hydroarylation Reactions of 3-(Furan-2-yl)propenoic Acid Derivatives

The carbon-carbon double bond in 3-(furan-2-yl)propenoic acid and its esters can undergo hydroarylation reactions, leading to the formation of 3-aryl-3-(furan-2-yl)propanoic acid derivatives nih.gov. These reactions are typically carried out in the presence of a strong Brønsted acid, such as triflic acid (TfOH), or a Lewis acid nih.gov.

In these reactions, the 3-(furan-2-yl)propenoic acid or its ester reacts with an arene, resulting in the addition of the aryl group to the β-carbon of the propenoic acid chain nih.gov. Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) studies suggest that the reactive electrophilic species in these transformations are the O,C-diprotonated forms of the starting furan acids and esters nih.gov.

The reaction conditions, including the choice of acid and the nature of the arene, can influence the yield of the hydroarylation product. For instance, the reaction of 3-(furan-2-yl)propenoic acid with benzene (B151609) using AlCl₃ at room temperature has been shown to produce 3-phenyl-3-(furan-2-yl)propanoic acid in good yield nih.gov. The use of TfOH can also lead to high yields of the hydroarylated products, particularly with esters nih.gov.

| 3-(Furan-2-yl)propenoic Acid Derivative | Arene | Acid | Product | Yield (%) | Reference |

| 3-(Furan-2-yl)propenoic acid | Benzene | AlCl₃ | 3-Phenyl-3-(furan-2-yl)propanoic acid | 65 | nih.gov |

| Methyl 3-(furan-2-yl)propenoate | Various arenes | TfOH | Methyl 3-aryl-3-(furan-2-yl)propanoate | Good | nih.gov |

Synthetic Routes via Oxazolinone Intermediates and 1,5-Bond Cleavage

A versatile synthetic route to α,β-unsaturated amino acid derivatives containing a furan ring involves the use of oxazolinone intermediates. This method, a variation of the Erlenmeyer-Plöchl azlactone synthesis, utilizes the condensation of an N-acylglycine, such as hippuric acid, with a heteroaromatic aldehyde, like furan-2-carbaldehyde.

The reaction of substituted furan-2-carboxaldehydes with hippuric acid yields 4-heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones researchgate.net. These unsaturated azlactones are valuable intermediates. The formation of these oxazolones can be achieved under various conditions, and microwave irradiation has been shown to shorten reaction times while maintaining comparable yields to classical heating methods researchgate.net.

The resulting 4-(furan-2-ylmethylene)-2-phenyl-5(4H)-oxazolone can then undergo a 1,5-bond cleavage through hydrolysis, alcoholysis, or aminolysis to afford various derivatives. For example, hydrolysis of the oxazolinone leads to the formation of 2-benzoylamino-3-(furan-2-yl)prop-2-enoic acid.

| Furan-2-carboxaldehyde Derivative | Reagent | Intermediate | Product of 1,5-Bond Cleavage | Reference |

| Substituted furan-2-carboxaldehydes | Hippuric acid | 4-Heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-one | 2-Benzoylamino-3-(furan-2-yl)prop-2-enoic acid (via hydrolysis) | researchgate.net |

Catalytic Approaches in the Synthesis of Furan-Substituted Enones and Related Acids

The synthesis of furan-substituted enones and their corresponding acids, such as this compound, is a focal point of contemporary organic synthesis, driven by their utility as versatile chemical intermediates. A variety of catalytic systems have been developed to facilitate their construction, offering pathways that are often more efficient and selective than classical methods. These catalytic approaches are crucial for accessing a diverse range of furan-containing molecules with potential applications in materials science and pharmaceuticals.

Catalytic strategies for the synthesis of furan derivatives often employ transition metals or organocatalysts to construct or modify the furan ring. For instance, N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the synthesis of highly substituted furans. google.com This method involves the cross-coupling and cyclization of ynenones with aldehydes under mild, metal-free conditions, providing a facile route to multifunctionalized furans. google.com While not a direct synthesis of this compound, the underlying principles of C-C bond formation and functionalization are relevant to the synthesis of its precursors.

Indium catalysts have also been utilized in the diastereoselective three-component reaction between alkynyl enones, aldehydes, and secondary amines to produce highly substituted cyclopenta[c]furan derivatives. google.com This highlights the potential of indium catalysis in constructing complex furan-containing scaffolds. Furthermore, Lewis acids have been shown to efficiently catalyze the synthesis of substituted furans from conjugated ene-yne-ketones and 1,3,5-triazinanes, offering a metal-free approach with high efficiency and broad functional group tolerance. researchgate.net

Gold catalysts, both homogeneous and heterogeneous, have demonstrated significant utility in furan synthesis. Gold(III) bromide has been used for the cycloisomerization of 2-alkynylcycloalk-2-enols to yield fused furans. researchgate.net In a different approach, gold nanoparticles supported on titanium dioxide can catalyze the cycloisomerization of conjugated allenones into furans under very mild conditions. researchgate.net These gold-catalyzed reactions provide efficient access to a variety of substituted furans, which could serve as precursors to furan-substituted enoic acids.

The following table summarizes various catalytic systems employed in the synthesis of furan derivatives, which are structural analogues or potential precursors to this compound.

| Catalyst Type | Reactants | Product Type | Key Features |

| N-Heterocyclic Carbene (NHC) | Ynenones and Aldehydes | Highly substituted furans | Mild, metal-free conditions, broad substrate scope. google.com |

| Indium | Alkynyl enones, Aldehydes, Secondary amines | Cyclopenta[c]furan derivatives | Diastereoselective, one-step procedure. google.com |

| Lewis Acid | Conjugated ene-yne-ketones and 1,3,5-triazinanes | 2,3,5-substituted furans | Metal-free, high efficiency, good regioselectivity. researchgate.net |

| Gold(III) Bromide | 2-Alkynylcycloalk-2-enols | Fused furans | Moderate reaction conditions. researchgate.net |

| Supported Gold Nanoparticles | Conjugated allenones | Substituted furans | Heterogeneous, recyclable, very mild conditions. researchgate.net |

Methods for Improving Synthesis Yields of Furan-Related Acetic Acids

Maximizing the yield of furan-related acetic acids, including structural analogues of this compound, is a critical aspect of synthetic chemistry, directly impacting the economic viability and environmental footprint of the production process. Several strategies have been developed to enhance the efficiency of these syntheses, ranging from process optimization to the use of advanced catalytic systems.

The optimization of reaction conditions is another crucial factor in maximizing product yield. This involves a systematic study of parameters such as temperature, reaction time, solvent, and catalyst loading. For example, in the synthesis of 2-acetylfuran, a precursor to many furan derivatives, the molar ratio of reactants and the choice of solvent were found to be significant factors affecting the yield. rsc.org The use of solid acid catalysts, such as Amberlyst® 15, in the synthesis of furan derivatives has been shown to achieve high yields (up to 80%) and allows for catalyst recycling and reuse, further improving the process efficiency. researchgate.net

Furthermore, the choice of catalyst and its proper application can dramatically influence the yield. In the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, the use of a Brønsted superacid like triflic acid (TfOH) or a Lewis acid such as aluminum chloride (AlCl₃) was investigated for the hydroarylation of 3-(furan-2-yl)propenoic acid. nih.gov The study found that the choice of acid and reaction conditions significantly impacted the yield of the desired product. nih.gov

The table below outlines several methods aimed at improving the synthesis yields of furan-related acetic acids and their precursors.

| Method | Target Compound/Derivative | Approach | Key Findings |

| One-Pot Synthesis | 2-(Furan-2-yl)-2-glyoxalic acid | Two-step, one-pot reaction of furfural and nitromethane. | Mild conditions, low-cost materials, suitable for large-scale production. |

| Process Optimization | 2-Acetylfuran | Optimization of reaction conditions (reactant molar ratio, solvent) using H-beta zeolite catalyst. | Acetic anhydride (B1165640)/furan molar ratio is a significant factor; high yield (92.6%) and selectivity (100%) achieved in a fixed-bed reactor. rsc.org |

| Solid Acid Catalysis | 5,5-bis(5-methyl-2-furyl)pentan-2-one | Use of Amberlyst® 15 as a recyclable solid acid catalyst. | Achieved yields up to 80%; catalyst can be regenerated and reused. researchgate.net |

| Product and Unreacted Material Recovery | 2-Furanyloxoacetic acid | Extraction of the product and recycling of unreacted acetyl furan. | Improves overall yield by reusing unreacted starting materials. google.com |

| Catalyst and Condition Selection | 3-Aryl-3-(furan-2-yl)propanoic acid | Investigation of Brønsted and Lewis acids for hydroarylation. | The choice of acid (e.g., AlCl₃ or TfOH) and reaction time significantly affects the product yield. nih.gov |

Chemical Transformations and Mechanistic Reactivity of 2 Furan 2 Yl Prop 2 Enoic Acid

Electrophilic Aromatic Substitution on the Furan (B31954) Ring

The furan ring in 2-(Furan-2-yl)prop-2-enoic acid is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). pitt.edupharmaguideline.com The general mechanism for EAS involves a two-step process: the initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comyoutube.com The first step is typically the rate-determining step due to the temporary loss of aromatic stabilization. masterorganicchemistry.com

A notable example of an electrophilic reaction involving a derivative of this acid is the hydroarylation of 3-(furan-2-yl)propenoic acids with arenes in the presence of a Brønsted superacid like triflic acid (TfOH). mdpi.com In this reaction, the carbon-carbon double bond of the propenoic acid moiety is targeted. NMR and DFT studies suggest that the reaction proceeds through O,C-diprotonated forms of the furan acid, which act as the reactive electrophilic species. mdpi.com

Nucleophilic Addition and Substitution Reactions

The propenoic acid portion of this compound contains a carbonyl group, which is a key site for nucleophilic reactions. libretexts.org Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives. masterorganicchemistry.comyoutube.com This process typically occurs via an addition-elimination mechanism where a nucleophile adds to the carbonyl carbon, forming a tetrahedral intermediate, which then expels a leaving group to reform the carbonyl double bond. libretexts.orgmasterorganicchemistry.com

The reactivity of the carbonyl group allows for various transformations. For instance, the carboxylic acid can be converted into esters or amides through reactions with alcohols or amines, respectively. These reactions are often catalyzed by acid or base.

Furthermore, the α,β-unsaturated nature of the propenoic acid moiety makes it susceptible to nucleophilic addition reactions, also known as Michael additions. In these reactions, a nucleophile adds to the β-carbon of the carbon-carbon double bond.

Polymerization and Oligomerization Mechanisms

The presence of the acrylic acid moiety in this compound allows it to participate in polymerization and oligomerization reactions.

Copolymerization Strategies

Copolymerization is a significant strategy for modifying the properties of polymers. This compound, being an acrylic acid derivative, can be copolymerized with other monomers to create polymers with specific functionalities. For example, copolymers of acrylic acid and maleic anhydride (B1165640) are synthesized via free-radical copolymerization. These reactions are often sensitive to oxygen and are therefore conducted under an inert atmosphere like nitrogen or argon. The resulting copolymers possess both carboxylic acid and anhydride groups, which can be further modified.

Furan-based copolyesters can also be synthesized through polytransesterification of 2,5-furandicarboxylic acid (FDCA) with various diols. rsc.org The reactivity of the diols can influence the composition of the final copolyester. rsc.org

Crosslinking Phenomena

The functional groups present in polymers derived from this compound offer opportunities for crosslinking. The carboxylic acid groups can be used to form crosslinks through reactions like esterification with polyols. Similarly, the furan ring itself can participate in crosslinking reactions. The anhydride groups in copolymers, such as those with maleic anhydride, are particularly reactive and can be readily crosslinked.

Reactions with Carbon and Nitrogen Nucleophiles in Heterocyclic Synthesis

This compound and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds. The reactions often involve the interplay between the furan ring and the propenoic acid side chain with carbon and nitrogen nucleophiles.

For instance, furan-2-carbonyl isothiocyanate, a related furan derivative, reacts with a variety of nitrogen nucleophiles to form heterocycles such as triazines, pyrimidines, and imidazolidines through addition-cyclization reactions. researchgate.net Similarly, substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids, synthesized from the reaction of substituted 2,4-dioxobut-2-enoic acids with furan-2-carbohydrazide, can undergo intramolecular cyclization to form N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides. chimicatechnoacta.ru

The reaction of substituted furan-2-carboxaldehydes with hippuric acid, a reaction involving a carbon nucleophile derived from hippuric acid, leads to the formation of 4-heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones. researchgate.net

Derivatization for Functional Group Interconversion

The functional groups of this compound, namely the furan ring, the carboxylic acid, and the alkene, can be readily converted into other functional groups, highlighting its utility as a versatile synthetic intermediate.

The carboxylic acid can be transformed into a variety of derivatives. For example, reaction with alcohols in the presence of an acid catalyst yields esters. mdpi.com The synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been achieved through the hydroarylation of the carbon-carbon double bond of 3-(furan-2-yl)propenoic acids and their esters with arenes in the presence of a superacid. mdpi.com

The furan ring itself can undergo transformations. While stable under many conditions, the furan ring can be sensitive to strong acids, which can lead to acid-catalyzed ring-opening. researchgate.net This reactivity must be considered during synthetic manipulations. Improved methods for the synthesis of 2,3-disubstituted furans have been developed, for instance, by the C-2 lithiation of 3-furoic acid followed by reaction with electrophiles. scholaris.ca

Below is a table summarizing some derivatives of this compound and related compounds.

| Compound Name | CAS Number | Molecular Formula |

| (2E)-3-[5-(Methoxycarbonyl)furan-2-yl]prop-2-enoic acid | 111252-37-0 | C9H8O5 |

| (2E)-3-[4-(Methoxycarbonyl)furan-2-yl]prop-2-enoic acid | 2060522-85-0 | C9H8O5 |

| (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid | --- | C9H10O3 |

| 3-(Furan-2-yl)-2-(phenylformamido)prop-2-enoic acid | 70984-54-2 | C14H11NO4 |

| 3-(Furan-2-yl)prop-2-enoic acid | 539-47-9 | C7H6O3 |

Recyclization and Rearrangement Reactions of this compound

The investigation into the recyclization and rearrangement reactions of this compound reveals a landscape more defined by the general reactivity of the furan nucleus and its derivatives than by specific studies on this particular molecule. While direct literature on the rearrangement of this compound is scarce, the chemical behavior of analogous furan-containing compounds provides a framework for understanding potential transformations. These reactions typically involve the opening of the furan ring followed by a subsequent re-cyclization to form a new heterocyclic or carbocyclic system.

A prominent example of furan rearrangement is the Achmatowicz reaction, where a furan is converted into a dihydropyran. icm.edu.plwikipedia.org This transformation is typically initiated by the oxidation of a furfuryl alcohol to a 2,5-dimethoxy-2,5-dihydrofuran, which then rearranges to the dihydropyran under acidic conditions. wikipedia.org For this compound, the electron-withdrawing nature of the prop-2-enoic acid substituent would likely influence the initial oxidation step, a key stage in this type of rearrangement.

Another significant rearrangement in furan chemistry is the Piancatelli rearrangement, which converts 2-furylcarbinols into 4-hydroxycyclopentenones through an acid-catalyzed process. The mechanism involves the formation of a carbocation, nucleophilic attack by water, ring opening, and a 4π-electrocyclization. The applicability of this rearrangement is broad, serving as a key step in the synthesis of various natural products.

Furthermore, furan derivatives can be transformed into other heterocyclic systems. For instance, substituted furans can serve as precursors for pyridines and pyrazolo[3,4-b]pyridines. researchgate.netnih.gov These syntheses often proceed through the reaction of a furan derivative with a nitrogen-containing reagent, leading to a ring-opening and subsequent recyclization to form the new nitrogen-containing heterocycle.

The transformation of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones to prop-2-en-1-ones via oxidative furan dearomatization followed by cyclization of the resulting 2-ene-1,4,7-triones is another related transformation. nih.gov While the starting material is different, this reaction demonstrates the principle of furan ring opening and subsequent cyclization to form new carbocyclic structures.

In the context of this compound, it is plausible that under specific conditions, it could undergo analogous transformations. For example, a reaction pathway could potentially involve the initial transformation of the acrylic acid side chain, which might then facilitate a subsequent rearrangement of the furan ring. However, without direct experimental evidence, these remain hypothetical pathways based on established principles of furan chemistry.

The following table summarizes representative rearrangement and recyclization reactions of furan derivatives, providing insight into the potential transformations of this compound.

| Reaction Type | Starting Material | Reagents and Conditions | Product(s) | Key Transformation | Reference |

| Achmatowicz Rearrangement | Furfuryl alcohol | 1. Br₂, MeOH; 2. dil. H₂SO₄ | Dihydropyran derivative | Furan to dihydropyran | wikipedia.org |

| Furan Dearomatization/Cyclization | 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-one | 1. NBS/pyridine (B92270), aq. THF; 2. TFA, CH₂Cl₂ | 3-(Furan-2-yl)-1,3-di(het)arylprop-2-en-1-one | Furan ring opening and recyclization to a new furan | nih.gov |

| Synthesis of Pyridines from Furans | Furan derivative | N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) | Pyridine derivative | Furan ring opening and recyclization with nitrogen incorporation | researchgate.net |

| Synthesis of Pyrazolo[3,4-b]pyridines | Furan-bearing precursor | Hydrazine hydrate | Pyrazolo[3,4-b]pyridine derivative | Formation of a fused heterocyclic system from a furan precursor | nih.gov |

It is important to note that the reactivity of this compound in such transformations would be highly dependent on the specific reaction conditions and the influence of the prop-2-enoic acid moiety on the electronic properties of the furan ring.

Advanced Analytical Characterization of 2 Furan 2 Yl Prop 2 Enoic Acid and Derivatives

High-Resolution Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and confirming the identity of 2-(Furan-2-yl)prop-2-enoic acid and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of a molecule.

For the parent compound, trans-3-(furan-2-yl)propenoic acid, ¹H NMR spectra reveal characteristic signals for the vinylic and furan (B31954) ring protons. In a typical analysis using a 500 MHz spectrometer with deuterochloroform (CDCl₃) as the solvent, the vinylic proton alpha to the carbonyl group appears as a doublet at approximately δ 6.32 ppm. mdpi.com The corresponding beta-proton is observed further downfield. The furan ring protons produce a set of multiplets between δ 6.49 and 7.54 ppm. mdpi.com

¹³C NMR spectroscopy complements the proton data by identifying the chemical environment of each carbon atom. For 3-(furan-2-yl)propenoic acid, the carboxylic acid carbon (C=O) resonates at approximately δ 172.6 ppm. mdpi.com The carbons of the double bond and the furan ring appear in the δ 112-151 ppm range. mdpi.com

Derivatives of this compound show predictable shifts in their NMR spectra. For example, the ¹H NMR data for (E)-3-(furan-2-yl) acrylohydrazide derivatives in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) have been shown to exist in a conformational equilibrium, which can be studied using 2D NMR techniques like NOESY. peerj.com

Table 1: Representative NMR Data for 3-(Furan-2-yl)propenoic Acid in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H | 6.32 (d, J = 15.7 Hz) | 1H, Vinylic CH |

| ¹H | 6.49–6.50 (m) | 1H, Furan ring |

| ¹H | 6.67 (d, J = 3.4 Hz) | 1H, Furan ring |

| ¹H | 7.51–7.54 (m) | 2H, Furan ring & Vinylic CH |

| ¹³C | 112.6, 115.0, 115.9 | Furan & Vinylic Carbons |

| ¹³C | 133.2, 145.4, 150.8 | Furan & Vinylic Carbons |

| ¹³C | 172.6 | Carboxylic Acid Carbon |

Data sourced from a study by Filatov et al. mdpi.com

Mass Spectrometry (MS, HRMS) for Molecular Fingerprinting

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming molecular formulas.

In Gas Chromatography-Mass Spectrometry (GC-MS) analysis, 3-(furan-2-yl)propenoic acid exhibits a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 138, which corresponds to its molecular weight. mdpi.com The fragmentation pattern is also characteristic, with major fragments observed at m/z 121, 110, 92, 81, and 65, providing a "molecular fingerprint." mdpi.com

HRMS analysis using techniques like Electrospray Ionization (ESI) provides exact mass data. For a derivative such as 3-aryl-3-(furan-2-yl)propanoic acid, the protonated molecule [M+H]⁺ might show a calculated m/z of 229.0859, with an experimentally found value of 229.0861, confirming the composition C₁₄H₁₂O₃. nih.gov This level of accuracy is essential for distinguishing between compounds with the same nominal mass.

Table 2: Mass Spectrometry Data for 3-(Furan-2-yl)propenoic Acid

| Technique | Parameter | Value (m/z) |

|---|---|---|

| GC-MS | Molecular Ion [M]⁺ | 138 (100% rel. int.) |

| GC-MS | Major Fragments | 121, 110, 92, 81, 65, 53 |

| HRMS-ESI-QTOF | [M+H]⁺ (Calculated for C₁₀H₉O₅ derivative) | 209.0445 |

| HRMS-ESI-QTOF | [M+H]⁺ (Found for C₁₀H₉O₅ derivative) | 209.0447 |

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules, identifying the functional groups present. The FTIR spectrum of 3-(furan-2-yl)propenoic acid, typically measured using a potassium bromide (KBr) pellet, shows several characteristic absorption bands. mdpi.com

A broad absorption band is observed around 3000 cm⁻¹, which is indicative of the O-H stretch of the carboxylic acid group. mdpi.com The C=O (carbonyl) stretch of the carboxylic acid gives rise to a strong, sharp peak around 1699 cm⁻¹. mdpi.com Other peaks in the fingerprint region correspond to C=C stretching of the alkene and furan ring, and C-O stretching vibrations. For instance, in (E)-3-(furan-2-yl) acrylohydrazide derivatives, the C=O stretch appears around 1670 cm⁻¹, with other notable peaks for N-H, C=N, and C-O-C bonds. peerj.com

Table 3: Key FTIR Absorption Bands for 3-(Furan-2-yl)propenoic Acid

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3000 | O-H stretch | Carboxylic Acid |

| 1699 | C=O stretch | Carboxylic Acid |

Data sourced from a study by Filatov et al. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. The extended conjugation in this compound, involving the furan ring, the carbon-carbon double bond, and the carbonyl group, results in strong UV absorption.

While specific UV-Vis data for the parent acid is not detailed in the provided search results, studies on related derivatives provide insight. For example, N-acylhydrazone derivatives of (E)-3-(furan-2-yl) acrylohydrazide show absorption in the visible range of 570-635 nm. chemrxiv.org A related compound, 2-furoic acid, exhibits UV-Vis absorption in acetonitrile (B52724) with concentrations ranging from 1.002×10⁻⁸ M to 1.783×10⁻⁴ M, indicating its utility for quantitative analysis. researchgate.net

Chromatographic Separation Methodologies

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and byproducts.

High Performance Liquid Chromatography (HPLC) Development

High Performance Liquid Chromatography (HPLC) is the premier method for the analysis and purification of non-volatile compounds like this compound. Developing a robust HPLC method involves optimizing the stationary phase, mobile phase, flow rate, and detection wavelength.

For compounds of similar polarity and structure, such as other aryloxypropanoic acids, a common approach is Reverse-Phase HPLC (RP-HPLC). pensoft.netresearchgate.net This typically involves a nonpolar stationary phase, like a C18 (ODS) column, and a polar mobile phase. pensoft.netresearchgate.net A mobile phase consisting of a mixture of acetonitrile or methanol (B129727) and an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) is often effective. pensoft.net Isocratic elution, where the mobile phase composition remains constant, can be used for simple separations, while gradient elution, where the solvent composition changes over time, is employed for more complex mixtures. researchgate.net

Detection is commonly achieved using a UV/VIS detector set at a wavelength where the analyte has maximum absorbance, for instance, 225 nm for a related pyrrole (B145914) derivative. pensoft.net Method validation according to established guidelines ensures the method is accurate, precise, reproducible, and specific for its intended purpose. researchgate.net

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound and its derivatives, which can be thermally labile, derivatization is often necessary to increase their volatility and thermal stability, making them amenable to GC analysis. Esterification of the carboxylic acid group to form more volatile esters, such as the methyl or ethyl ester, is a common derivatization strategy. mdpi.com

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) offers enhanced separation capabilities, which is particularly useful for complex matrices where furan derivatives might be present. nih.gov This technique has been successfully employed to identify a wide range of volatile compounds, including furans, in food products. nih.gov The high sensitivity of GC-TOFMS allows for the detection of trace amounts of these compounds. nih.gov

The analysis of volatile compounds in various samples by GC-FID (Flame Ionization Detector) has identified key components, including furan derivatives like furfural (B47365). researchgate.net Furfural, a related furan compound, is often monitored in food and beverage products as its presence can indicate heat treatment or degradation. researchgate.net

Table 1: GC Analysis Data for Related Furan Compounds

| Compound | Matrix | GC Column | Detector | Key Findings |

| Furan derivatives | Maize bread | Two independent columns | TOFMS | Identified 128 volatile compounds, with furans being abundant. nih.gov |

| Furfural | Fruit brandies | Agilent Technologies 6850A | FID | Detected as a major volatile compound. researchgate.net |

| 3-(Furan-2-yl)propenoic acid | Synthesis reaction mixture | - | GC-MS | The molecular ion peak [M]+ was observed at m/z 138. mdpi.com |

Capillary Electrophoresis (CE) for Purity and Separation

Capillary electrophoresis (CE) is a high-efficiency separation technique based on the differential migration of charged species in an electric field. wikipedia.orgresearchgate.net It is particularly well-suited for the analysis of polar and charged molecules like this compound, offering high resolution and rapid analysis times. nih.gov

Capillary Zone Electrophoresis (CZE), a common mode of CE, separates ions based on their charge-to-mass ratio. libretexts.org For the analysis of this compound, which is an acid, the separation would be influenced by the pH of the background electrolyte, which determines the degree of ionization of the carboxylic acid group.

A study on the separation of a furan combinatorial library using CZE demonstrated the effectiveness of this technique for furan derivatives. nih.gov The researchers optimized the separation by adjusting buffer concentration, pH, and the addition of organic solvents and cyclodextrins. nih.gov Under optimal conditions, they achieved baseline resolution of eight out of nine furan compounds in under 10 minutes. nih.gov This highlights the potential of CE for the purity assessment and separation of this compound from its impurities and related compounds.

Table 2: Capillary Electrophoresis Separation of a Furan Library

| Parameter | Condition |

| Technique | Capillary Zone Electrophoresis (CZE) |

| Background Electrolyte | 50 mM Phosphate buffer |

| pH | 2.0 |

| Organic Modifier | 10% v/v Acetonitrile (ACN) |

| Additive | 5 mM gamma-Cyclodextrin (γ-CD) |

| Applied Voltage | 30 kV |

| Analysis Time | < 10 minutes |

| Resolution | Baseline resolution of 8 out of 9 furan components. nih.gov |

This table is based on a study of a furan combinatorial library, demonstrating the applicability of the technique to furan derivatives. nih.gov

X-ray Crystallography for Solid-State Structural Elucidation

The crystal structure reveals not only the intramolecular geometry but also how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. uky.edu This packing is governed by various intermolecular interactions.

For a derivative, 2-amino-3-(1,7-dicarba-closo-dodecacarboranyl-1-thio)propanoic acid, X-ray analysis showed a bilayered packing arrangement. researchgate.net While not the title compound, this illustrates the detailed structural information obtainable from such studies.

Crystal Packing Analysis and Intermolecular Interactions

The arrangement of molecules in a crystal, or crystal packing, is dictated by a variety of non-covalent interactions, including hydrogen bonds, π-π stacking, and van der Waals forces. nih.govresearchgate.net In the case of this compound, the carboxylic acid group is a potent hydrogen bond donor and acceptor, likely leading to the formation of hydrogen-bonded dimers or chains. uky.edu The furan ring and the acrylic acid moiety provide opportunities for π-π stacking and other weak interactions.

A study of related heterocyclic compounds demonstrated the importance of N—H⋯O hydrogen bonds and slipped π–π stacking interactions in building a three-dimensional network. nih.gov Analysis of different crystal forms (polymorphs) of other organic acids has shown how subtle changes in intermolecular interactions can lead to different packing arrangements. uky.edu

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal. nih.govresearchgate.net The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, and the color coding on this surface indicates the nature and strength of intermolecular contacts.

Decomposing the Hirshfeld surface generates a two-dimensional "fingerprint plot," which provides a quantitative summary of the different types of intermolecular contacts. crystalexplorer.netcrystalexplorer.net The plot displays the distribution of distances from the Hirshfeld surface to the nearest nucleus inside the surface (dᵢ) and outside the surface (dₑ). crystalexplorer.net Specific features in the fingerprint plot, such as sharp spikes or characteristic wings, correspond to particular types of interactions like hydrogen bonds and C-H···π interactions. nih.govcrystalexplorer.net

For a related furan-containing compound, Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing were from H⋯H (46.8%), H⋯O/O⋯H (23.5%), and H⋯C/C⋯H (15.8%) interactions, indicating the predominance of van der Waals forces. nih.gov

Table 3: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Furan-Containing Derivative

| Interaction Type | Contribution to Hirshfeld Surface (%) |

| H···H | 46.8 |

| H···O/O···H | 23.5 |

| H···C/C···H | 15.8 |

| C···C | 7.4 |

| H···N/N···H | 2.8 |

This table is based on data for 4-(furan-2-yl)-2-(6-methyl-2,4-dioxopyran-3-ylidene)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine and illustrates the type of quantitative data obtained from Hirshfeld analysis. nih.gov

Theoretical and Computational Investigations on 2 Furan 2 Yl Prop 2 Enoic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of 2-(Furan-2-yl)prop-2-enoic acid. These methods model the molecule at the subatomic level to predict its geometry, stability, and electronic properties.

Density Functional Theory (DFT) has become a primary method for investigating the molecular structure and reactivity of furan (B31954) derivatives. nih.govmdpi.com DFT calculations are used to determine the optimized molecular geometry, including bond lengths and angles, by finding the lowest energy conformation of the molecule. For 2-furanacrylic acid, theoretical studies have successfully computed its structure as both a monomer and a hydrogen-bonded dimer. doi.org

Studies on related 3-(furan-2-yl)propenoic acid derivatives show that DFT is instrumental in understanding reaction mechanisms. For instance, in hydroarylation reactions with arenes conducted in a Brønsted superacid like triflic acid (TfOH), DFT calculations identified the key reactive electrophilic intermediates as the O,C-diprotonated forms of the acid. nih.govmdpi.com This level of insight into the structure of transient, highly reactive species is crucial for explaining reaction outcomes and designing new synthetic pathways. nih.gov The geometric parameters for the monomer and dimer of 2-furanacrylic acid have been calculated using the B3LYP method with a 6-311++G(d,p) basis set. doi.org

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-O (hydroxyl) | 1.35 Å |

| Bond Length | O-H | 0.97 Å |

| Bond Length | C=C (propenoic) | 1.34 Å |

| Bond Angle | O=C-O | 122.5° |

| Bond Angle | C-O-H | 106.8° |

The electronic character of a molecule is largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of molecular reactivity, optical properties, and kinetic stability.

For 2-furanacrylic acid, the HOMO-LUMO energy gap has been theoretically predicted, providing information about charge transfer within the molecule. doi.org A smaller gap suggests that the molecule is more polarizable and more reactive.

Calculated Frontier Orbital Energies for 2-Furanacrylic Acid Monomer doi.org

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.58 |

| LUMO | -1.95 |

| Energy Gap (ΔE) | 4.63 |

Beyond the HOMO-LUMO gap, global reactivity descriptors such as the electrophilicity index (ω) can be calculated to quantify the electrophilic nature of a chemical species. This index is particularly useful for comparing the reactivity of different intermediates. In studies of the reaction between 3-(furan-2-yl)propenoic acid derivatives and arenes, DFT calculations showed that the O,C-diprotonated intermediates possess high electrophilicity index values (e.g., ω = 5.2 - 5.3 eV), confirming their role as potent reactive electrophiles in the transformation. nih.gov

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry enables the mapping of reaction pathways by calculating the energies of reactants, products, intermediates, and transition states. This allows researchers to predict the most likely mechanism for a given transformation.

For derivatives of this compound, computational studies have been pivotal in elucidating reaction mechanisms that are difficult to probe experimentally. nih.gov As mentioned, in the Friedel-Crafts type reactions with arenes in superacid, NMR and DFT studies concluded that the reaction proceeds through highly reactive O,C-diprotonated cations. nih.govmdpi.com These computational models provide a step-by-step view of the protonation events that activate the furan derivative, leading to the formation of the carbon-carbon bond with the arene. nih.gov While these studies focus on key intermediates, more complex analyses can also map the transition state structures that connect these intermediates, providing a complete energy profile of the reaction.

Energy Calculations of Intermolecular Interactions

In the solid state or in solution, molecules of this compound can interact with each other through non-covalent forces, such as hydrogen bonds. Computational methods are highly effective at modeling these interactions and quantifying their strength.

Theoretical investigations on 2-furanacrylic acid have analyzed its dimer structure, which is held together by strong intermolecular hydrogen bonds between the carboxylic acid groups (O—H···O). doi.org DFT calculations can determine the geometry of this dimer and the energy associated with its formation. This analysis is crucial for understanding the compound's physical properties, such as its melting point and crystal packing, as well as its behavior in biological systems where hydrogen bonding plays a key role. The calculated stabilization energy of the dimer provides a quantitative measure of the strength of these intermolecular forces. doi.org

Thermodynamic Property Determination via Computational Methods

Computational methods can be used to predict the thermodynamic properties of molecules, such as enthalpy, entropy, and heat capacity, at different temperatures. doi.org These calculations are often based on the vibrational frequencies obtained from DFT analysis.

For 2-furanacrylic acid, the standard thermodynamic functions have been computed, providing valuable data for chemical engineers and scientists. doi.org These theoretical predictions can complement or, in some cases, substitute for experimental measurements, which can be difficult and time-consuming. researchgate.net Furthermore, computational approaches like Benson's group additivity method allow for the estimation of thermodynamic properties, such as the enthalpy of formation, based on the molecule's constituent functional groups. isaac-scientific.com

| Temperature (K) | Heat Capacity (C0p,m) (J mol-1 K-1) | Entropy (S0m) (J mol-1 K-1) | Enthalpy (H0m) (kJ mol-1) |

|---|---|---|---|

| 100 | 68.52 | 295.14 | 4.75 |

| 200 | 111.15 | 351.08 | 13.88 |

| 298.15 | 155.28 | 399.81 | 27.35 |

| 400 | 195.43 | 449.11 | 45.02 |

| 500 | 227.05 | 496.01 | 66.19 |

Structure Reactivity Relationships and Molecular Interaction Studies of 2 Furan 2 Yl Prop 2 Enoic Acid

Influence of Substituent Effects on Chemical Reactivity and Properties

The chemical reactivity of furan-containing propenoic acids is significantly modulated by the nature and position of substituents on the furan (B31954) ring. The furan moiety, being an electron-donating group, plays a crucial role in the reactivity of the conjugated carbon-carbon double bond. mdpi.com Studies on the closely related isomer, 3-(furan-2-yl)propenoic acid, demonstrate that under superelectrophilic activation conditions using Brønsted superacids like triflic acid (TfOH), the molecule undergoes protonation at both the carbonyl oxygen and the furan ring. mdpi.comresearchgate.net This O,C-diprotonation generates highly reactive dicationic intermediates that can readily react with arenes in hydroarylation reactions. mdpi.comresearchgate.net

The presence of additional substituents on the furan ring further influences this reactivity. For instance, derivatives of 5-hydroxymethylfurfural (B1680220) (5-HMF) react not only at the C=C double bond but can also undergo additional alkylation of the arene via the CH₂OH or CH₂OMe groups. nih.gov The electrophilicity and reactivity of the intermediate carbocations have been estimated using DFT calculations, which show that these species possess a high electrophilicity index, making them potent electrophiles. mdpi.com The choice of acid catalyst (e.g., TfOH vs. AlCl₃) and the nature of the reacting arene (e.g., benzene (B151609) vs. methylated benzenes) also significantly affect the yield and regioselectivity of the products. researchgate.net

The table below summarizes the hydroarylation of various 3-(furan-2-yl)propenoic acid derivatives, illustrating the influence of substituents and reaction conditions.

| Starting Acid/Ester | Arene | Acid Catalyst | Product(s) | Yield (%) | Reference |

| 3-(Furan-2-yl)propenoic acid (1a) | Benzene | AlCl₃ | 3-Phenyl-3-(furan-2-yl)propanoic acid (2a) | 65% | researchgate.net |

| 3-(Furan-2-yl)propenoic acid (1a) | Toluene | TfOH | Isomeric mixture of 3-(tolyl)-3-(furan-2-yl)propanoic acids (2b) | 98% | researchgate.net |

| Methyl 3-(furan-2-yl)propenoate (1g) | Anisole | TfOH | Isomeric mixture of methoxy-substituted phenylpropanoates (2n, 2o) | 92% | nih.gov |

| 3-(5-(Hydroxymethyl)furan-2-yl)propenoic acid (1b) | Benzene | TfOH | 3-(5-(Diphenylmethyl)furan-2-yl)-3-phenylpropanoic acid (2g) | 55% | nih.gov |

Stereochemical Control and Enantioselectivity in Synthetic Transformations

Stereochemical control is a critical aspect of the synthetic transformations of 2-(furan-2-yl)prop-2-enoic acid and its analogs. The geometry of the carbon-carbon double bond (E/Z isomerism) can have a profound impact on the molecule's reactivity. In a study on related (Z)- and (E)-3-(furan-2-yl)-1,3-diarylprop-2-en-1-ones, it was discovered that the (Z)-isomer rapidly cyclizes to a furan product in the presence of trifluoroacetic acid (TFA), whereas the (E)-isomer reacts in only trace amounts under the same conditions. mdpi.com This dramatic difference in reactivity is attributed to the spatial arrangement of the carbonyl groups relative to the double bond, highlighting the importance of stereochemistry in directing reaction pathways. mdpi.com

The synthesis of 3-(furan-2-yl)propenoic acids often proceeds via condensation reactions, such as the Knoevenagel condensation of furan-2-carbaldehydes with malonic acid. researchgate.net In many cases, these syntheses preferentially yield the more stable E-isomer. researchgate.net

Furthermore, reactions that create new chiral centers from the prochiral double bond, such as the hydroarylation discussed previously, present challenges in enantioselectivity. The reaction of 3-(furan-2-yl)propenoic acids with arenes creates a new stereocenter at the C3 position. mdpi.com Similarly, the double hydrophenylation of related diesters results in an equimolar mixture of diastereomers. nih.gov Achieving enantioselectivity in such transformations would typically require the use of chiral catalysts or auxiliaries to control the facial selectivity of the attack on the double bond, a topic that remains an area for further development.

Intramolecular Hydrogen Bonding and Conformational Stability

The conformation of this compound is significantly influenced by the potential for intramolecular hydrogen bonding. A hydrogen bond can form between the acidic proton of the carboxyl group and the oxygen atom of the furan ring. This interaction would create a pseudo-cyclic arrangement, which enhances the planarity and conformational stability of the molecule.

Theoretical studies on similar pyrrole-furan copolymers using Density Functional Theory (DFT) have shown that such intramolecular hydrogen bonds play a key role in enforcing a coplanar structure between the heterocyclic rings. researchgate.net This planarity, in turn, affects the electronic properties of the molecule, such as the HOMO-LUMO gap. researchgate.net For this compound, a more planar conformation would facilitate π-electron delocalization across the entire system, from the furan ring through the acrylic acid moiety.

The stability of different conformers is determined by the strength of this hydrogen bond versus other steric and electronic interactions. The two primary planar conformers would be the s-trans and s-cis arrangements with respect to the C-C single bond connecting the furan ring and the acrylic acid group. The formation of an intramolecular hydrogen bond would favor the s-cis conformer, locking the molecule into a more rigid structure. This conformational preference is crucial as it can dictate how the molecule interacts with other molecules, including catalysts and biological receptors. mdpi.com

Analysis of Non-Bonding Interactions in Catalysis

Non-bonding interactions are fundamental to the catalytic transformations of this compound and its derivatives. In acid-catalyzed reactions, the initial non-bonding interaction is the protonation of the molecule by the acid catalyst. mdpi.com As established in studies with superacids, this is not a simple protonation at a single site. Instead, O,C-diprotonated species are formed, where protons interact with both the carbonyl oxygen and the furan ring. mdpi.comresearchgate.net

DFT calculations have provided a deeper analysis of these interactions. mdpi.com In the dicationic intermediates, there is a distribution of positive charge across the molecule, and the lowest unoccupied molecular orbital (LUMO) shows significant contributions from the C3 carbon. mdpi.com This indicates that the C3 carbon is the primary electrophilic center for the subsequent nucleophilic attack by an arene, even though the net positive charge on this atom may be small. mdpi.com This demonstrates how non-bonding protonation events orchestrate the electronic structure to facilitate the key bond-forming step.

In the context of heterogeneous catalysis, such as the hydrogenation of furan rings to produce valuable chemicals like adipic acid from 2,5-furandicarboxylic acid (FDCA), non-bonding interactions with the catalyst surface are paramount. researchgate.netmdpi.com The reaction typically involves a bifunctional catalyst, often a noble metal like Platinum (Pt) on an acidic support like niobic acid. researchgate.net The catalytic process involves:

Adsorption of the furan ring onto the catalyst surface.

Activation of the C=C bonds in the furan ring and the C-O-C ether bond by the Lewis acid sites of the support. researchgate.net

Activation and dissociation of H₂ on the platinum nanoparticles. researchgate.net

Hydrogenation of the furan ring and subsequent hydrogenolysis (C-O bond cleavage) to open the ring. researchgate.net

Applications of 2 Furan 2 Yl Prop 2 Enoic Acid in Advanced Materials and Fine Chemical Synthesis

Monomeric Precursors for Polymer Synthesis and Modification

2-(Furan-2-yl)prop-2-enoic acid, also known as furylacrylic acid, is a versatile monomer derived from biomass resources like furfural (B47365). nih.gov Its unique chemical structure, featuring a reactive carboxylic acid group, a polymerizable double bond, and a furan (B31954) ring, makes it a valuable building block for the synthesis of a wide range of polymers with tailored properties. The furan moiety, in particular, imparts unique characteristics to the resulting polymers, including the potential for reversible cross-linking through Diels-Alder reactions.

Design of Copolymers with Tunable Properties

The copolymerization of this compound with other monomers allows for the precise tuning of the resulting copolymer's properties. By carefully selecting the comonomer and controlling the monomer feed ratio, researchers can manipulate characteristics such as thermal stability, mechanical strength, and solubility.

For instance, the incorporation of this compound into polyester (B1180765) chains can introduce rigidity due to the furan ring, thereby enhancing the thermal properties of the material. mdpi.com The resulting copolymers often exhibit a balance of properties from both monomers. For example, copolymerizing with a flexible monomer can lead to materials that are both strong and ductile.

The ability to create copolymers with a wide range of properties makes this compound a valuable tool in the development of advanced materials for various applications.

Development of Specialty Coatings and Adhesives

The unique chemical functionalities of this compound make it an attractive monomer for the development of specialty coatings and adhesives. nih.gov The carboxylic acid group can promote adhesion to various substrates through hydrogen bonding and other polar interactions. Furthermore, the furan ring can be utilized for cross-linking, leading to the formation of durable and chemically resistant networks.

One notable application is in the formulation of thermosetting resins. The furan groups in the polymer backbone can undergo Diels-Alder reactions with bismaleimides upon heating, forming a highly cross-linked and stable network. This property is particularly useful for creating coatings with excellent thermal and chemical resistance.

Moreover, the ability to modify the properties of the polymer through copolymerization, as discussed previously, allows for the design of coatings and adhesives with specific characteristics, such as tailored flexibility, hardness, and adhesion strength.

Building Block in Multistep Organic Synthesis

Beyond its use in polymer science, this compound serves as a versatile building block in multistep organic synthesis, providing access to a diverse array of complex molecules. nih.govnih.govmdpi.com Its conjugated system and the presence of multiple reactive sites—the carboxylic acid, the alkene, and the furan ring—allow for a wide range of chemical transformations.

Synthesis of Novel Heterocyclic Scaffolds

The furan ring in this compound is a precursor to various other heterocyclic systems. nih.gov Through reactions such as the Diels-Alder cycloaddition, the furan moiety can be converted into more complex polycyclic structures. For example, reaction with appropriate dienophiles can lead to the formation of bicyclic adducts, which can be further elaborated into a variety of novel heterocyclic scaffolds.

Furthermore, the carboxylic acid and the double bond can participate in cyclization reactions to form new rings. For instance, intramolecular reactions can lead to the formation of lactones and other cyclic compounds. The versatility of these reactions makes this compound a valuable starting material for the synthesis of libraries of heterocyclic compounds for applications in medicinal chemistry and materials science. ontosight.ai

Precursors for Complex Organic Molecules

The reactivity of this compound allows for its use as a precursor in the synthesis of complex organic molecules. mdpi.com The double bond can undergo various addition reactions, such as hydrogenation, halogenation, and hydroarylation, to introduce new functional groups. nih.govmdpi.com The carboxylic acid can be converted into a variety of derivatives, including esters, amides, and acid chlorides, which can then be used in subsequent synthetic steps.

Future Research Directions and Emerging Trends in 2 Furan 2 Yl Prop 2 Enoic Acid Chemistry

Exploration of Novel Catalytic Systems for Enhanced Efficiency

The synthesis of 2-(furan-2-yl)prop-2-enoic acid, commonly achieved through the Knoevenagel or Perkin condensation of furfural (B47365) with active methylene (B1212753) compounds like malonic acid or acetic anhydride (B1165640), is a focal point for catalytic innovation. orgsyn.orgascent-acrylate.com Traditional methods often rely on basic catalysts such as pyridine (B92270) and piperidine. orgsyn.orgprepchem.comias.ac.in While effective, the drive for more efficient and sustainable processes has spurred the exploration of novel catalytic systems.

Heterogeneous Catalysts: A significant trend is the shift towards heterogeneous catalysts, which offer advantages in separation, reusability, and often, improved stability. osti.gov Research has explored the use of solid base catalysts, such as magnesium oxide (MgO) and calcium oxide (CaO) supported on materials like magnesium aluminate (MgAl2O4), for aldol (B89426) condensation reactions involving furfural. osti.gov For instance, CaO-based catalysts have demonstrated high initial rates in the condensation of furfural with acetone. osti.gov Iron oxides have also been shown to be effective and recyclable catalysts for related cross-ketonization reactions. rsc.org The development of catalysts like Pd/NbOPO4 highlights a move towards multifunctional systems that can facilitate multiple reaction steps, such as condensation and subsequent hydrogenation, in a one-pot process. mdpi.com

Biocatalysis: The use of enzymes, or whole-cell biocatalysts, is an emerging area with significant potential for the synthesis of furan (B31954) derivatives. researchgate.netnih.gov For example, Nocardia corallina has been successfully used for the oxidation of 2-furfuryl alcohol and 2-furanaldehyde to produce 2-furoic acid, a related furanic acid. researchgate.net Transaminases, such as the one from Shimia marina (SMTA), have shown high efficiency in the amination of furan aldehydes, demonstrating the potential for biocatalytic routes to functionalized furan compounds. nih.gov The engineering of enzymes like galactose oxidase for the synthesis of precursors to pharmaceuticals further underscores the growing interest in biocatalytic approaches. researchgate.net

Table 1: Comparison of Catalytic Systems for Furan-based Condensation Reactions

| Catalyst Type | Example(s) | Reactants | Key Advantages |

| Homogeneous Base | Pyridine, Piperidine | Furfural, Malonic Acid | Well-established, good yields |

| Heterogeneous Solid Base | CaO/MgAl2O4, MgO/NaY | Furfural, Acetone | Ease of separation, reusability |

| Heterogeneous Metal | Pd/NbOPO4, Cu-based | Furfural, 2-Methylfuran | Multifunctionality, one-pot synthesis |

| Biocatalyst | Nocardia corallina, Transaminases | Furfural derivatives | High selectivity, mild conditions |

Development of Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly being integrated into the synthesis of this compound and its derivatives. nih.gov This involves the use of renewable feedstocks, environmentally benign solvents, and energy-efficient reaction conditions. nih.gov

A notable development is the use of solvent-free conditions for the Knoevenagel condensation, which minimizes waste and simplifies product isolation. researchgate.net Research has demonstrated the feasibility of using environmentally benign amines or ammonium (B1175870) salts as catalysts, moving away from the more hazardous pyridine and piperidine. researchgate.net

Furthermore, the use of biomass-derived furfural as a starting material is a cornerstone of the sustainable production of this compound. lidsen.comnih.gov The development of efficient methods to convert lignocellulosic biomass into furfural is a critical area of ongoing research. lidsen.com Additionally, studies have explored the use of eco-friendly methods such as utilizing repurposed plastic as reaction vessels and ECO-UVA lights for photochemical reactions of furan derivatives. und.edu

Advanced Mechanistic Studies of Complex Chemical Transformations

A deeper understanding of the reaction mechanisms governing the synthesis and transformation of this compound is crucial for process optimization and the design of more efficient catalysts. The Knoevenagel condensation, a key reaction for its synthesis, involves a nucleophilic addition followed by a dehydration step. wikipedia.org The mechanism can be influenced by the nature of the catalyst and the reaction conditions. dntb.gov.ua

For instance, in the Perkin reaction, which also yields this compound, the formation of an acetic anhydride carbanion is a key step, and the reaction rate is significantly affected by the basicity and structure of the catalyst, as well as the polarity of the solvent. ascent-acrylate.comresearchgate.net

Advanced studies are also investigating the reactivity of the furan ring and the acrylic acid moiety in this compound. For example, reactions in the presence of strong Brønsted acids like triflic acid can lead to superelectrophilic activation and subsequent hydroarylation of the carbon-carbon double bond. nih.govmdpi.com Understanding the formation and reactivity of intermediate carbocations in such transformations is a key area of research. nih.govmdpi.com

Computational Design and High-Throughput Screening for New Chemical Functions

Computational chemistry and high-throughput screening (HTS) are becoming indispensable tools in the discovery and optimization of catalysts and chemical reactions. mdpi.comnumberanalytics.com These approaches accelerate the research process by allowing for the rapid evaluation of a large number of potential catalysts and reaction conditions. mdpi.comnumberanalytics.com

Computational Design: Density Functional Theory (DFT) calculations are being employed to study reaction mechanisms and predict the reactivity of different species. nih.govmdpi.com For example, DFT studies have been used to investigate the protonation of 3-(furan-2-yl)propenoic acid derivatives in superacidic media to understand the properties of the resulting electrophilic species. nih.gov Such computational insights can guide the rational design of new catalysts and the prediction of reaction outcomes.

High-Throughput Screening (HTS): HTS allows for the parallel testing of numerous catalysts to quickly identify promising candidates for a specific reaction. mdpi.comnumberanalytics.com This is particularly valuable for the conversion of furfural, where a wide range of catalysts can be screened to find those with the highest activity and selectivity. mdpi.com For example, HTS has been used to evaluate a large number of commercially available hydrogenation catalysts for the reductive etherification of furfural. mdpi.com The integration of HTS with computational modeling holds significant promise for accelerating the discovery of novel catalysts for the synthesis and functionalization of this compound. numberanalytics.com

Q & A

Q. What are the optimal synthetic routes for obtaining high-purity 2-(Furan-2-yl)prop-2-enoic acid?

The compound is typically synthesized via condensation reactions involving furan derivatives and acrylic acid precursors. A validated method involves refluxing furan-2-carbaldehyde with malonic acid in the presence of pyridine and piperidine as catalysts, followed by acidification to isolate the product. Solubility in dichloromethane or diethyl ether allows purification via recrystallization, achieving ≥99% purity . Characterization by melting point (140–144°C) and NMR (¹H/¹³C) confirms structural integrity.

Q. Which spectroscopic techniques are most effective for confirming the stereochemistry and functional groups of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for identifying the α,β-unsaturated carboxylic acid moiety (δ ~6.5–7.5 ppm for vinyl protons) and furan ring protons (δ ~6.3–7.4 ppm). Infrared (IR) spectroscopy confirms the carbonyl stretch (C=O) at ~1700 cm⁻¹ and conjugated double bond (C=C) at ~1630 cm⁻¹. High-resolution mass spectrometry (HRMS) validates the molecular formula (C₇H₆O₃), while X-ray crystallography resolves stereochemical ambiguities .

Advanced Research Questions

Q. How can SHELXL be utilized to address crystallographic data inconsistencies in structural refinement?

SHELXL is robust for refining structures with twinned or high-resolution data. For this compound, inputting HKL-5 format data with the TWIN command resolves pseudo-merohedral twinning. Anisotropic displacement parameters (ADPs) refine the furan ring’s thermal motion, while restraints on bond lengths (C=O: ~1.21 Å; C=C: ~1.34 Å) improve convergence. The "L.S. 10" directive stabilizes refinement for low-angle data .

Q. What experimental strategies mitigate low yields in large-scale synthesis?

Scaling up reactions often reduces yields due to side reactions (e.g., polymerization of the acrylic acid moiety). Optimizing stoichiometry (1:1.2 molar ratio of furan-2-carbaldehyde to malonic acid) and using radical inhibitors like hydroquinone (0.1 wt%) suppress polymerization. Continuous-flow reactors enhance heat and mass transfer, improving yields to >85% compared to batch methods .

Q. How do fluorinated derivatives of this compound exhibit enhanced bioactivity, and what are the key structural determinants?

Fluorination at the phenyl ring (e.g., 2-(2-Fluorophenyl)prop-2-enoic acid) increases lipophilicity and metabolic stability. In vitro assays against Staphylococcus aureus show a 4-fold lower MIC (8 µg/mL) compared to non-fluorinated analogs. Molecular docking reveals fluorine’s role in strengthening hydrogen bonds with bacterial enoyl-ACP reductase (FabI), validated by ΔΔG calculations .

Methodological Challenges and Data Analysis

Q. How to reconcile discrepancies in reaction kinetics between computational models and experimental data?

Density Functional Theory (DFT) simulations (B3LYP/6-311+G**) predict a lower activation energy (ΔG‡ = 28.5 kJ/mol) for the Knoevenagel condensation than experimental observations (ΔG‡ = 34.2 kJ/mol). This discrepancy arises from solvent effects (e.g., pyridine’s polarity), which are incorporated via the SMD solvation model. Adjusting dielectric constants (ε = 12.3 for pyridine) aligns computational and empirical data .

Q. What protocols validate the compound’s stability under physiological conditions for drug development?

Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation, confirmed by HPLC. Degradation products (e.g., furan-2-carboxylic acid) are identified via LC-MS. Plasma stability assays (37°C, pH 7.4) indicate a half-life of >24 hours, supporting its suitability as a pharmacophore .

Biological Activity and Mechanism

Q. What in vitro assays are recommended for evaluating the compound’s antifungal activity?

Broth microdilution assays (CLSI M27/M38 guidelines) against Candida albicans and Aspergillus fumigatus quantify Minimum Inhibitory Concentrations (MICs). Time-kill kinetics reveal concentration-dependent fungicidal effects. Synergy with fluconazole is assessed via Fractional Inhibitory Concentration Index (FICI ≤0.5), with mechanistic insights from ergosterol biosynthesis inhibition assays .

Q. How does the compound modulate inflammatory pathways in macrophage models?

In LPS-stimulated RAW 264.7 macrophages, this compound (50 µM) reduces TNF-α secretion by 60% (ELISA) and suppresses NF-κB activation (luciferase reporter assay). Western blotting confirms downregulation of phosphorylated IκBα, suggesting inhibition of the canonical NF-κB pathway .

Structural and Computational Insights

Q. Which molecular dynamics (MD) parameters best predict the compound’s conformational flexibility?

All-atom MD simulations (GROMACS, CHARMM36 force field) in explicit water (TIP3P) over 100 ns reveal torsional flexibility in the furan-acrylic acid linkage (ϕ = 120–240°). Principal Component Analysis (PCA) identifies dominant motion modes correlated with bioactivity. Binding free energy (MM-PBSA) calculations align with experimental IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.